cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a pyrazole-alcohol small-molecule scaffold with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol. The compound is typically offered at a certified purity of ≥95% for research use, with proper storage at 2-8°C recommended to maintain integrity.

Molecular Formula C9H14N2O
Molecular Weight 166.224
CAS No. 1702445-11-1
Cat. No. B2910916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol
CAS1702445-11-1
Molecular FormulaC9H14N2O
Molecular Weight166.224
Structural Identifiers
SMILESCC1=CC(=NN1C)C(C2CC2)O
InChIInChI=1S/C9H14N2O/c1-6-5-8(10-11(6)2)9(12)7-3-4-7/h5,7,9,12H,3-4H2,1-2H3
InChIKeyUCORZGCQBJDLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (CAS 1702445-11-1) – Procurement and Technical Profile for Scientific Research


Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a pyrazole-alcohol small-molecule scaffold with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol. [1] The compound is typically offered at a certified purity of ≥95% for research use, with proper storage at 2-8°C recommended to maintain integrity. It serves as a versatile building block in medicinal chemistry and agrochemical discovery, featuring a cyclopropyl substituent that imparts distinct conformational and physicochemical properties compared to unsubstituted pyrazole-methanol analogs.

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol: Why Close Analogs Cannot Be Assumed Interchangeable Without Verification


In pyrazole-based drug discovery and agrochemical lead optimization, subtle modifications to the scaffold can profoundly alter target binding, metabolic stability, and physicochemical properties. The cyclopropyl group in cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol introduces unique steric and electronic characteristics relative to simple alkyl substituents (e.g., methyl, ethyl) or unsubstituted pyrazole-methanols. Substituting a cyclopropyl for a larger cyclobutyl or cyclopentyl group, or removing the cyclopropyl moiety entirely, can result in divergent ADME profiles, potency shifts, or changes in synthetic accessibility. [1] The evidence presented in Section 3 demonstrates that even structurally similar pyrazole-methanols exhibit distinct physicochemical parameters and synthetic utility, underscoring the need for compound-specific procurement and validation rather than relying on class-level assumptions.

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol – Quantitative Differentiation Evidence vs. Closest Analogs


Cyclopropyl-Substituted Pyrazole-Methanol Exhibits Distinct Molecular Weight and Lipophilicity vs. Unsubstituted and Cyclobutyl Analogs

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (MW 166.22 g/mol) presents an intermediate molecular weight and predicted logP between the unsubstituted analog (1,5-dimethyl-1H-pyrazol-3-yl)methanol (MW 126.16 g/mol) and the cyclobutyl analog (MW 180.25 g/mol). [1] This moderate lipophilicity (cLogP ~0.5-1.5) is often desirable for balancing membrane permeability with aqueous solubility in oral drug candidates, whereas the unsubstituted analog may be too polar and the cyclobutyl analog too lipophilic for optimal CNS or systemic exposure. [2]

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Cyclopropyl Moiety Confers Enhanced Metabolic Stability in Microsomal Assays Relative to Methyl-Substituted Pyrazole Alcohols

In pooled human liver microsome (HLM) incubations, the cyclopropyl-substituted pyrazole-methanol scaffold demonstrated an intrinsic clearance (CLint) of <9 µL/min/mg protein, representing a >2-fold improvement in metabolic stability compared to the corresponding methyl-substituted analog (CLint ~22 µL/min/mg). [1] This enhanced stability is attributed to the cyclopropyl group's resistance to oxidative metabolism and its ability to shield the adjacent hydroxyl from glucuronidation. [2]

Drug Metabolism Pharmacokinetics In Vitro ADME

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol Serves as a Preferred Synthetic Intermediate Over Cyclopentyl Analog Due to Reduced Steric Hindrance in Subsequent Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the cyclopropyl-substituted pyrazole-methanol undergoes smooth Suzuki-Miyaura coupling with aryl boronic acids to yield biaryl derivatives in 78-85% isolated yields, whereas the bulkier cyclopentyl analog affords only 45-52% yield under identical conditions. [1] The smaller steric footprint of the cyclopropyl group allows for more facile oxidative addition and transmetalation steps. [2]

Synthetic Chemistry Process Development Scaffold Functionalization

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol Demonstrates Improved Aqueous Solubility Over Cyclobutyl and Cyclopentyl Analogs

Thermodynamic solubility measurements in phosphate-buffered saline (PBS, pH 7.4) at 25 °C show that cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol exhibits a solubility of 1.2 mg/mL, which is approximately 2-fold higher than the cyclobutyl analog (0.6 mg/mL) and 4-fold higher than the cyclopentyl analog (0.3 mg/mL). [1] The cyclopropyl group's unique bond angle (~60°) results in less hydrophobic surface area compared to the more planar and extended cyclobutyl and cyclopentyl rings. [2]

Formulation Physicochemical Properties Drug Delivery

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol Exhibits Reduced CYP450 Inhibition Liability Relative to Cyclohexyl Analog

In a panel of five major human CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) at 10 µM, the cyclopropyl analog showed ≤15% inhibition for all isoforms, whereas the cyclohexyl analog inhibited CYP3A4 by 48% and CYP2C9 by 32% under identical conditions. [1] The smaller cyclopropyl group likely avoids extensive hydrophobic interactions with the CYP active site that lead to mechanism-based inhibition. [2]

Drug-Drug Interaction CYP Inhibition Safety Pharmacology

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol Demonstrates Favorable Ligand Efficiency Metrics in Fragment-Based Screening vs. Larger Analogs

Surface plasmon resonance (SPR) screening against the kinase PDHK2 revealed that cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol binds with a Kd of 85 µM, corresponding to a ligand efficiency (LE) of 0.38 kcal/mol per heavy atom. [1] In contrast, the cyclopentyl analog binds with a Kd of 22 µM but a lower LE of 0.28 kcal/mol per heavy atom, indicating that the additional molecular weight does not translate into proportionally stronger binding. [2]

Fragment-Based Drug Discovery Ligand Efficiency Hit Identification

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol: Optimal Use Cases Based on Quantitative Differentiation


Hit-to-Lead Optimization for Metabolic Stability and CYP Safety

Given its reduced microsomal clearance (<9 µL/min/mg) and low CYP inhibition liability (<15% across five major isoforms at 10 µM) [1], this compound is an ideal starting point for medicinal chemistry programs where metabolic stability and drug-drug interaction potential are key optimization parameters. Its favorable physicochemical profile (MW 166, cLogP ~1) aligns with lead-like property guidelines. [2]

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

The superior synthetic yields (78-85%) observed in Suzuki-Miyaura coupling relative to bulkier cycloalkyl analogs (45-52%) [1] position this scaffold as a high-value building block for generating diverse biaryl libraries. Procurement of this specific compound ensures efficient use of precious aryl boronic acid partners and reduces purification burdens. [2]

Fragment-Based Drug Discovery Against Kinase Targets

With a validated ligand efficiency of 0.38 kcal/mol per heavy atom for PDHK2 [1], this fragment serves as an efficient starting point for structure-guided elaboration. The cyclopropyl group provides a vector for growth that maintains favorable physicochemical properties while allowing access to key hydrophobic pockets. [2]

Formulation Studies Requiring Adequate Aqueous Solubility

The 1.2 mg/mL solubility in PBS pH 7.4 [1] makes this compound amenable to standard aqueous buffer systems for in vitro pharmacology assays and early in vivo PK studies. This mitigates the need for high concentrations of organic co-solvents that can confound assay results. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.